molecular formula C12H8F5NO3 B14291208 Pentafluorophenyl 6-oxopiperidine-2-carboxylate CAS No. 114112-93-5

Pentafluorophenyl 6-oxopiperidine-2-carboxylate

Cat. No.: B14291208
CAS No.: 114112-93-5
M. Wt: 309.19 g/mol
InChI Key: FYJGPXVTARLULP-UHFFFAOYSA-N
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Description

Pentafluorophenyl 6-oxopiperidine-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pentafluorophenyl group attached to a 6-oxopiperidine-2-carboxylate moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

114112-93-5

Molecular Formula

C12H8F5NO3

Molecular Weight

309.19 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 6-oxopiperidine-2-carboxylate

InChI

InChI=1S/C12H8F5NO3/c13-6-7(14)9(16)11(10(17)8(6)15)21-12(20)4-2-1-3-5(19)18-4/h4H,1-3H2,(H,18,19)

InChI Key

FYJGPXVTARLULP-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC(=O)C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 6-oxopiperidine-2-carboxylate typically involves the reaction of pentafluorophenol with 6-oxopiperidine-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 6-oxopiperidine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more fluorine atoms.

    Reduction Reactions: The carbonyl group in the 6-oxopiperidine moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce alcohols, and oxidation can lead to carboxylic acids or ketones.

Scientific Research Applications

Pentafluorophenyl 6-oxopiperidine-2-carboxylate has several scientific research applications, including:

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of pentafluorophenyl 6-oxopiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking, while the 6-oxopiperidine moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Oxopiperidine-2-carboxylic acid: This compound shares the 6-oxopiperidine moiety but lacks the pentafluorophenyl group.

    Pentafluorophenyl esters: These compounds contain the pentafluorophenyl group but differ in the ester moiety.

Uniqueness

Pentafluorophenyl 6-oxopiperidine-2-carboxylate is unique due to the combination of the pentafluorophenyl group and the 6-oxopiperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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